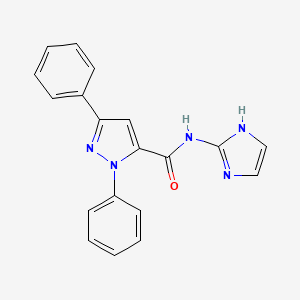

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through the cyclization of amido-nitriles in the presence of a nickel catalyst . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the imidazole and pyrazole rings through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Carboxamide Group

-

Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to 1,3-diphenylpyrazole-5-carboxylic acid .

-

Nucleophilic Substitution : The amide nitrogen can participate in alkylation or arylation reactions with electrophiles (e.g., alkyl halides) .

Imidazole Ring

-

Electrophilic Substitution : The imidazole’s N-H group is reactive toward electrophiles (e.g., iodomethane), leading to N-alkylated derivatives .

-

Coordination Chemistry : The imidazole nitrogen can act as a ligand for transition metals (e.g., Au(I), Ag(I)), forming complexes with potential bioactive properties .

Pyrazole Ring

-

Halogenation : Electrophilic halogenation (Cl2, Br2) occurs at the pyrazole’s 4-position, influenced by the electron-withdrawing carboxamide group .

-

Cross-Coupling : Suzuki-Miyaura reactions enable aryl group substitutions at the pyrazole’s phenyl rings .

Table 1: Reaction Yields and Conditions for Analogous Compounds

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| Amidation | DCM, Et3N, 24 h, RT | 69–85 | Carboxamide |

| Hydrolysis (Acidic) | 6M HCl, reflux, 8 h | 78 | Pyrazole-5-carboxylic acid |

| N-Alkylation (Imidazole) | MeI, K2CO3, DMF, 60°C | 62 | N-Methylimidazole derivative |

| Halogenation (Pyrazole) | Br2, AcOH, 0°C, 2 h | 55 | 4-Bromo-1,3-diphenylpyrazole |

Mechanistic Insights

-

Amidation Mechanism : The acid chloride reacts with the imidazole amine via a tetrahedral intermediate, with triethylamine scavenging HCl to drive the reaction .

-

Imidazole Alkylation : Proceeds through an SN2 pathway, where the imidazole nitrogen attacks the alkyl halide .

Spectroscopic Characterization

Scientific Research Applications

Chemical Properties and Structure

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide has the molecular formula C19H15N5O and a molecular weight of approximately 329.36 g/mol. The compound features a pyrazole ring fused with an imidazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 1.88 ± 0.11 | |

| HepG2 (liver cancer) | 2.12 ± 0.15 | |

| HCT116 (colon cancer) | 0.39 ± 0.06 |

The mechanism of action involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation and proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Mycobacterium tuberculosis | Inhibition percentage varies |

In one study, derivatives of the compound were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to standard drugs like rifampicin.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation:

These anti-inflammatory effects make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Study on Anticancer Activity

A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects on breast and liver cancer cells .

Antimicrobial Evaluation

Research conducted by Jain et al. focused on synthesizing imidazole-containing compounds and assessing their antimicrobial activity against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

1,3-Diphenyl-1H-pyrazole-5-carboxamide: Lacks the imidazole ring, making it less versatile in biological applications.

N-(1H-imidazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with fewer phenyl groups, potentially affecting its chemical properties and reactivity.

Uniqueness

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is unique due to the presence of both imidazole and pyrazole rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(1H-imidazol-2-yl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications, drawing from various research studies and case reports.

The molecular formula of this compound is C₁₈H₁₆N₄O. Its structure features a pyrazole ring substituted with an imidazole moiety, which is critical for its biological function.

| Property | Value |

|---|---|

| Molecular Weight | 306.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance, a study reported that derivatives of pyrazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Insecticidal Properties

Research has identified this compound as a potential insecticide. A series of experiments indicated that compounds with similar structures showed moderate to high insecticidal activity against pests like the diamondback moth (Plutella xylostella). The binding affinity to the insect ryanodine receptor (RyR) was a key factor in their efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effectiveness of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against E. coli, highlighting its potential as an alternative antibiotic .

Case Study 2: Insecticidal Activity

In another investigation, this compound was tested against agricultural pests. It demonstrated an 84% larvicidal activity at a concentration of 0.1 mg/L when tested on Plutella xylostella, confirming its potential application in pest control .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in bacterial metabolism and insect physiology, which may explain its biological activities .

Properties

Molecular Formula |

C19H15N5O |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-2,5-diphenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H15N5O/c25-18(22-19-20-11-12-21-19)17-13-16(14-7-3-1-4-8-14)23-24(17)15-9-5-2-6-10-15/h1-13H,(H2,20,21,22,25) |

InChI Key |

FFTBRTJKWKTFAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=NC=CN3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.